2,2-Difluoro-5-vinyl-benzo[1,3]dioxole
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Overview
Description
2,2-Difluoro-5-vinyl-benzo[1,3]dioxole: is an organic compound characterized by the presence of a dioxole ring substituted with two fluorine atoms and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole typically involves the fluorination of benzo[1,3]dioxole derivatives. One common method includes the reaction of benzo[1,3]dioxole with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The vinyl group can be introduced through a subsequent vinylation reaction using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding dioxole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), alkyl halides, in the presence of catalysts or under UV light.
Major Products:
Oxidation: Formation of dioxole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced dioxole compounds.
Substitution: Formation of halogenated or alkylated dioxole derivatives.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a fluorinated probe in imaging and diagnostic applications due to its unique fluorine atoms, which can enhance contrast in imaging techniques .
Medicine: The compound’s fluorinated structure makes it a candidate for drug development, as fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole is used in the production of specialty polymers and materials with enhanced properties such as increased thermal stability and chemical resistance .
Mechanism of Action
The mechanism by which 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole exerts its effects is primarily through its interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors, potentially altering their activity. The vinyl group allows for further functionalization, enabling the compound to participate in diverse biochemical pathways .
Comparison with Similar Compounds
- 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid
- 2,2-Difluoro-5-aminobenzodioxole
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
Uniqueness: 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole is unique due to the presence of both fluorine atoms and a vinyl group, which confer distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the vinyl group allows for versatile chemical modifications. This combination makes it a valuable compound in various research and industrial applications .
Biological Activity
2,2-Difluoro-5-vinyl-benzo[1,3]dioxole is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique dioxole ring structure with two fluorine atoms and a vinyl group. This configuration enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in the table below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound exhibited dose-dependent growth inhibition across these cell lines. Notably, it achieved an IC50 value of 25 µM against HeLa cells, indicating potent cytotoxicity.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Its structure allows for the generation of ROS, which can induce apoptosis in cancer cells.
- Interaction with DNA : Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of resistant bacterial strains. Results indicated that the compound significantly inhibited growth at concentrations lower than those required for traditional antibiotics.
Study on Anticancer Properties
Another investigation published in Cancer Research assessed the effects of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with this compound led to increased apoptosis markers and reduced cell viability compared to control groups.
Properties
IUPAC Name |
5-ethenyl-2,2-difluoro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c1-2-6-3-4-7-8(5-6)13-9(10,11)12-7/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGAWUPWVKBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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